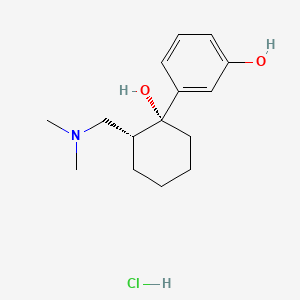

O-Desmethyl Tramadol Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of O-Desmethyltramadol hydrochloride involves the demethylation of tramadol, highlighting its importance as a metabolite in the drug's metabolic pathway. Research has focused on understanding its synthesis both in vivo and in vitro to better comprehend its pharmacokinetic behaviors and therapeutic implications.

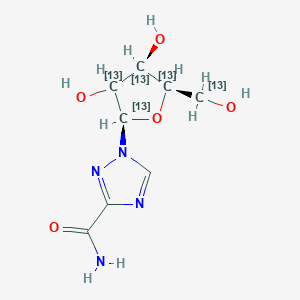

Molecular Structure Analysis

Comprehensive quantum chemical and spectroscopic investigations have been conducted on O-Desmethyltramadol hydrochloride, including FTIR, FT-Raman, 1H, and 13C NMR studies. These studies provide insights into the compound's molecular structure, optimizing bond lengths and angles, and compare experimental wavenumbers with scaled vibrational frequencies determined by DFT methods. Understanding the molecular structure is crucial for elucidating the compound's chemical and pharmacological properties (Arjunan et al., 2014).

Chemical Reactions and Properties

The chemical reactivity and properties of O-Desmethyltramadol hydrochloride are significantly influenced by its structure. Studies utilizing spectroscopic methods have allowed for the detailed examination of its chemical behavior, including the investigation of intramolecular charge transfer and the distribution of electron density across the molecule, which are pivotal for understanding its interaction with biological targets.

Physical Properties Analysis

The physical properties of O-Desmethyltramadol hydrochloride, such as its solubility, melting point, and crystal structure, are essential for its formulation and delivery in a clinical setting. Spectroscopic analyses provide valuable data for optimizing these properties for therapeutic use.

Chemical Properties Analysis

O-Desmethyltramadol hydrochloride's chemical properties, including its acidity, basicity, and reactivity with other substances, are central to its pharmacological activity and safety profile. The electronic properties, such as HOMO and LUMO energies, offer insights into its reactivity and interactions with biological molecules, contributing to its analgesic effects.

For more in-depth insights and detailed information on O-Desmethyl Tramadol Hydrochloride, the following reference provides a comprehensive overview:

- Arjunan, V., Santhanam, R., Marchewka, M. K., & Mohan, S. (2014). Comprehensive quantum chemical and spectroscopic (FTIR, FT-Raman, 1H, 13C NMR) investigations of O-desmethyltramadol hydrochloride an active metabolite in tramadol--an analgesic drug. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 315-330. Link to the study.

Mécanisme D'action

- Additionally, O-DSMT affects other targets, including ion channels and G protein-coupled receptors (GPCRs) .

- It also inhibits serotonin reuptake and norepinephrine reuptake , enhancing inhibitory effects on pain transmission in the spinal cord .

- Impact on Bioavailability : O-DSMT’s higher affinity for μOR contributes to its analgesic activity .

Target of Action

Mode of Action

Pharmacokinetics

Action Environment

Propriétés

IUPAC Name |

3-[(1R,2R)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2.ClH/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12;/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3;1H/t13-,15+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGWVAWLHXDKIX-PBCQUBLHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

185453-02-5 |

Source

|

| Record name | O-Desmethyl tramadol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185453025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-DESMETHYL TRAMADOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL5VDC061E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3Ar,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B1140571.png)

![N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel](/img/structure/B1140576.png)

![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III](/img/structure/B1140578.png)